2-(4-BENZOYLPIPERAZIN-1-YL)ANILINE
Description
Contextualization within Amine and Piperazine (B1678402) Chemical Scaffolds
Amines and piperazines are fundamental structural motifs in a vast array of biologically active compounds. The aniline (B41778) moiety in 2-(4-benzoylpiperazin-1-yl)aniline provides a primary aromatic amine group that is a key precursor in many synthetic transformations. The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions, is a privileged scaffold in medicinal chemistry. researchgate.net Its presence in a molecule can influence physicochemical properties such as solubility and basicity, which are critical for drug-likeness. chem960.com The benzoyl group attached to one of the piperazine nitrogens introduces a ketone functionality and an additional phenyl ring, further expanding the possibilities for chemical derivatization and interaction with biological targets.
Strategic Importance in Organic Synthesis and Molecular Design
The strategic importance of this compound lies in its utility as a versatile intermediate in organic synthesis. The presence of multiple reactive sites allows for its incorporation into a wide range of molecular architectures. For instance, the aniline amine group can readily undergo reactions such as acylation, alkylation, and diazotization, paving the way for the synthesis of diverse derivatives.
Recent research has highlighted the use of the this compound core in the design and synthesis of novel compounds with potential therapeutic applications. By modifying the aniline or benzoyl moieties, researchers have developed analogues with a variety of biological activities. For example, derivatives of this scaffold have been investigated as anti-fatigue agents, anticancer compounds, and inhibitors of enzymes like acetylcholinesterase. arabjchem.orgnih.govresearchgate.net
The following table showcases some of the reported research findings on analogues derived from the this compound scaffold:
| Compound/Analogue | Synthetic Modification | Investigated Biological Activity | Reference |
| 2-(4-benzoylpiperazin-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide | Acylation of the aniline nitrogen with a substituted acetyl group | Anti-fatigue | arabjchem.org |
| 4-(4-benzoylpiperazin-1-yl)-6-nitroquinoline-3-carbonitrile derivatives | Incorporation into a quinoline (B57606) system | Anticancer (Renal Cell Carcinoma) | nih.govunipa.it |
| 3-(2-(4-benzoylpiperazin-1-yl) ethylimino) indolin-2-one derivatives | Reaction with isatin (B1672199) to form an imine linkage | Acetylcholinesterase inhibition (potential anti-Alzheimer's) | researchgate.net |
| Ciprofloxacin-linked 1,2,3-triazole conjugates | Integration with the ciprofloxacin (B1669076) scaffold via click chemistry | Antibacterial (DNA gyrase inhibitors) | nih.gov |
Historical Trajectories and Contemporary Research Directions of Related Analogues
The exploration of piperazine-containing compounds has a rich history in medicinal chemistry. The parent compound, piperazine, was initially investigated for its antihelmintic properties in the mid-20th century. wikipedia.org The journey of phenylpiperazine derivatives took a significant turn in the 1970s when they were explored for their potential as antidepressant medications, though some were found to have amphetamine-like effects. wikipedia.org This early research laid the groundwork for the development of a vast number of psychoactive drugs. researchgate.net
The introduction of the benzoyl moiety to the piperazine ring marked a pivotal step in diversifying the biological activities of this class of compounds. The discovery of benzoylpiperazines as potent and selective glycine (B1666218) transporter 1 (GlyT1) inhibitors opened up new avenues for the treatment of schizophrenia. nih.govresearchgate.net
Contemporary research on analogues of this compound continues to expand into various therapeutic areas. Current efforts are focused on the rational design of new derivatives with enhanced potency and selectivity for specific biological targets. For example, recent studies have explored the synthesis of phenylpiperazine derivatives as inhibitors of EGFR tyrosine kinase for cancer therapy and as acaricidal agents. nih.govnih.gov The versatility of the this compound scaffold ensures its continued relevance in the quest for novel and effective therapeutic agents.
Structure
3D Structure
Properties
IUPAC Name |
[4-(2-aminophenyl)piperazin-1-yl]-phenylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O/c18-15-8-4-5-9-16(15)19-10-12-20(13-11-19)17(21)14-6-2-1-3-7-14/h1-9H,10-13,18H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXYJNHKKNIXOCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2N)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Chemical Transformations
De Novo Synthesis Strategies for 2-(4-BENZOYLPIPERAZIN-1-YL)ANILINE
The de novo synthesis of this compound is not typically a single reaction but rather a multi-step process that involves the careful assembly of its constituent aromatic and heterocyclic components. rsc.orgmdpi.com
The synthesis of the target molecule and its close analogues generally involves a convergent approach where the aniline (B41778) and piperazine (B1678402) fragments are prepared separately and then coupled. A common strategy involves the reaction of an ortho-substituted aniline precursor with a suitably protected piperazine, followed by acylation.
A general retrosynthetic analysis suggests two primary disconnection points: the C-N bond between the aniline ring and the piperazine ring, and the N-C(O) amide bond of the benzoyl group.
Route A: Aniline-Piperazine Coupling followed by Acylation
Precursor Preparation: The synthesis begins with commercially available starting materials. A key precursor is 1-(2-nitrophenyl)piperazine (B181537), which can be synthesized via a nucleophilic aromatic substitution (SNAr) reaction between 1-fluoro-2-nitrobenzene (B31998) and piperazine. To control selectivity, mono-Boc-protected piperazine can be used, followed by deprotection. nih.gov
Reduction: The nitro group of 1-(2-nitrophenyl)piperazine is then reduced to an amine to yield 2-(piperazin-1-yl)aniline. This reduction is commonly achieved using standard methods such as catalytic hydrogenation (e.g., H₂ over Pd/C) or metal-acid combinations (e.g., SnCl₂/HCl).
Acylation: The final step is the selective acylation of the N-4 nitrogen of the piperazine ring. This is accomplished by reacting 2-(piperazin-1-yl)aniline with benzoyl chloride or a related activated benzoic acid derivative (e.g., using coupling agents like HBTU or EDCI/HOBt) in the presence of a base like triethylamine (B128534) (Et₃N) or N,N-diisopropylethylamine (DIPEA) to yield the final product, this compound. nih.govnih.govnih.gov
Route B: N-Benzoylpiperazine Coupling with Aniline Precursor
Precursor Preparation: An alternative route involves first synthesizing N-benzoylpiperazine. This is readily done by reacting piperazine with benzoyl chloride, often using an excess of piperazine to minimize double acylation or by using a protecting group strategy.
Coupling: The N-benzoylpiperazine is then coupled with a suitable ortho-haloaniline, such as 2-fluoroaniline (B146934) or 2-chloroaniline, via a nucleophilic aromatic substitution or a transition-metal-catalyzed cross-coupling reaction, like the Buchwald-Hartwig amination. mdpi.com
The table below outlines a typical multi-step synthesis. youtube.comtrine.edumagritek.com
| Step | Reactants | Reagents & Conditions | Product |
| 1 | 1-Fluoro-2-nitrobenzene, Piperazine | K₂CO₃, DMF, Reflux | 1-(2-Nitrophenyl)piperazine |
| 2 | 1-(2-Nitrophenyl)piperazine | H₂, Pd/C, Ethanol | 2-(Piperazin-1-yl)aniline |
| 3 | 2-(Piperazin-1-yl)aniline, Benzoyl chloride | Et₃N, Dichloromethane (B109758), 0°C to rt | This compound |
The key reactions in the synthesis of this compound, such as SNAr and Buchwald-Hartwig amination, have well-studied mechanisms that allow for pathway optimization. uantwerpen.be
Nucleophilic Aromatic Substitution (SNAr): In the synthesis of the 1-(2-nitrophenyl)piperazine intermediate, the electron-withdrawing nitro group is crucial. It activates the phenyl ring towards nucleophilic attack by piperazine, proceeding through a Meisenheimer complex intermediate. Optimization involves the choice of solvent (polar aprotic, like DMF) and base to facilitate the reaction.
Buchwald-Hartwig Amination: For coupling N-benzoylpiperazine with an ortho-haloaniline, this palladium-catalyzed cross-coupling reaction is a powerful tool. The mechanism involves an oxidative addition, ligand exchange, and reductive elimination catalytic cycle. Optimization focuses on the choice of palladium catalyst, phosphine (B1218219) ligand, and base to maximize yield and minimize side reactions. mdpi.com
Acylation: The final amidation step is generally high-yielding. The mechanism involves the nucleophilic attack of the secondary amine of the piperazine ring on the electrophilic carbonyl carbon of benzoyl chloride. The reaction is often performed at low temperatures to control reactivity and a base is used to scavenge the HCl byproduct. Using coupling agents like HBTU transforms the carboxylic acid into a more reactive species, facilitating amide bond formation under mild conditions. nih.gov
Recent research in C-H activation offers potential alternative pathways. Direct C-H amination of anilines, while challenging, represents a more atom-economical approach for future synthetic designs. uva.nl
Modern synthetic techniques can significantly improve the efficiency of synthesizing the this compound core and its derivatives.
Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool for accelerating organic reactions. mdpi.com It can dramatically reduce reaction times from hours to minutes and often improves yields. asianpubs.orgarabjchem.org Steps such as SNAr reactions, amide bond formation, and palladium-catalyzed couplings are frequently amenable to microwave heating. beilstein-journals.orgnih.gov For instance, the condensation of an amine with a carboxylic acid or its derivative to form an amide can be efficiently carried out in a microwave reactor, often in minutes and sometimes without a solvent. arabjchem.orgnih.gov
| Technique | Application in Synthesis | Advantages |
| Microwave Irradiation | SNAr, Amidation, Cross-coupling | Rapid reaction times, Improved yields, Enhanced purity |
| Flow Chemistry | Scalable synthesis of intermediates | Precise control over reaction parameters, Improved safety, Easy scale-up |
| Solid-Phase Synthesis | Library generation of derivatives | Simplified purification, Automation potential |
Functionalization and Derivatization from the this compound Core
The this compound scaffold contains multiple reactive sites that allow for extensive functionalization, including the aniline amino group, the aromatic C-H bonds of the aniline ring, and the benzoyl-piperazine moiety.
The aniline portion of the molecule is ripe for chemical modification. The primary amino group can be a handle for a variety of transformations, and the aromatic ring can undergo electrophilic substitution.
N-Alkylation/N-Arylation: The aniline nitrogen can be alkylated or arylated, though direct alkylation can be challenging to control.
Amide/Sulfonamide Formation: The most common modification is the acylation of the aniline nitrogen with various acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) to form a diverse library of amides. Similarly, reaction with sulfonyl chlorides yields sulfonamides.
Schiff Base Formation: The aniline can be condensed with various aldehydes or ketones to form imines (Schiff bases), which can serve as intermediates for further reactions. ijrpc.com
Electrophilic Aromatic Substitution: The aniline ring is activated towards electrophilic substitution, primarily at the para and ortho positions relative to the amino group. Reactions such as halogenation, nitration, or Friedel-Crafts reactions can be performed, although the reaction conditions must be carefully controlled to avoid side reactions involving the other functional groups. rsc.org
The benzoylpiperazine unit offers numerous opportunities for structural diversification. nih.gov The most straightforward modifications involve replacing the benzoyl group with other acyl or sulfonyl groups.
This is typically achieved by synthesizing the 2-(piperazin-1-yl)aniline intermediate and then reacting it with a wide array of substituted benzoyl chlorides, other acyl chlorides, or sulfonyl chlorides. nih.govmdpi.com This approach allows for the systematic exploration of structure-activity relationships by introducing various electronic and steric features onto the phenyl ring of the acyl group. nih.govrsc.org
The table below shows examples of derivatives synthesized by modifying the benzoyl group on the piperazine nitrogen. arabjchem.orgresearchgate.net
| Parent Compound | Reactant | Product |
| 2-(2-(Piperazin-1-yl)ethyl)isoindoline-1,3-dione | 4-Methylbenzoyl chloride | 2-(2-(4-(4-Methylbenzoyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione |
| 2-(2-(Piperazin-1-yl)ethyl)isoindoline-1,3-dione | 4-Fluorobenzoyl chloride | 2-(2-(4-(4-Fluorobenzoyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione |
| 2-(2-(Piperazin-1-yl)ethyl)isoindoline-1,3-dione | 4-(Trifluoromethyl)benzoyl chloride | 2-(2-(4-(4-(Trifluoromethyl)benzoyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione |
Furthermore, the piperazine ring itself can be substituted at its carbon atoms, although this requires starting with a pre-functionalized piperazine synthon, which adds complexity to the synthesis. mdpi.com
Diverse Substitutions and Transformations on the Benzoyl Group
The benzoyl moiety of the this compound scaffold offers a versatile platform for structural modifications, enabling the exploration of structure-activity relationships (SAR). Researchers have introduced a wide array of substituents onto the phenyl ring of the benzoyl group to modulate the electronic, steric, and lipophilic properties of the molecule, thereby influencing its biological activity.
The synthesis of these derivatives is commonly achieved by reacting the piperazine-aniline core with various substituted benzoyl chlorides. nih.gov This straightforward acylation allows for the introduction of diverse functional groups. For instance, in the development of novel peptidomimetics, substituted benzoyl chlorides were reacted with the piperazine-containing intermediate to yield final compounds with groups such as halogens (fluoro, chloro), alkyls (methyl), and nitro substituents at different positions of the benzoyl ring. nih.gov
In a study focused on potential anti-Alzheimer agents, a series of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives were synthesized, highlighting the impact of substitution on the benzoyl ring. The introduction of a fluorine atom, particularly at the ortho position, resulted in the most active compound of the series, with an IC₅₀ value of 13 ± 2.1 nM against acetylcholinesterase. mui.ac.ir This demonstrates the significant effect that even a small, electronegative substituent can have on biological potency. mui.ac.ir
Similarly, in the creation of 4-(4-benzoylpiperazin-1-yl)-6,7-dimethoxyquinoline-3-carbonitrile derivatives, the synthetic scheme involved the final step of reacting the quinoline-piperazine intermediate with a variety of benzoyl chlorides. These were decorated with substituents including alkyl, alkoxy, halogen, and alkylamino groups to produce a library of final compounds for biological evaluation. nih.gov Another study involved the synthesis of 2-(2-(4-benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione derivatives, where substitutions on the benzoyl ring were explored for their effect on acetylcholinesterase inhibition. ucl.ac.uk
The table below summarizes various substitutions made on the benzoyl group of related scaffolds and their reported effects.
| Base Scaffold | Benzoyl Substituent | Biological Target/Activity | Key Findings | Reference |
| N-(2-(piperidine-1-yl)ethyl)benzamide | 2-Fluoro | Acetylcholinesterase | Most active in the series (IC₅₀ = 13 ± 2.1 nM), superior to the reference drug donepezil. mui.ac.ir | mui.ac.ir |
| 2-(2-(4-Benzoylpiperazin-1-yl)ethyl)isoindoline-1,3-dione | Various | Acetylcholinesterase | Derivatives showed a wide range of inhibitory activity (IC₅₀ from 0.0071 to >1000.0 µM). ucl.ac.uk | ucl.ac.uk |
| 4-(4-Benzoylpiperazin-1-yl)-6,7-dimethoxyquinoline-3-carbonitrile | Alkyl, alkoxy, halogen, alkylamino | Antibacterial | Synthesis of a library of derivatives for exploring antibacterial potential. nih.gov | nih.gov |
| Peptidomimetic | 3,5-Difluoro, 4-Nitro, 4-Amino | HIV Capsid Modulator | Introduction of various groups to probe structure-activity relationships. nih.gov | nih.gov |
Molecular Hybridization Approaches Utilizing the Chemical Scaffold
Molecular hybridization is a drug design strategy that combines two or more pharmacophores into a single molecule to create a hybrid compound with potentially enhanced affinity, selectivity, or a broader spectrum of activity. The this compound scaffold has proven to be a valuable building block in this approach. unipa.itresearchgate.net
A notable example is the development of novel antiproliferative agents by hybridizing the 4-(4-benzoylpiperazin-1-yl) moiety with a quinoline (B57606) core. unipa.it In one study, a series of 4-(4-benzoylpiperazin-1-yl)-6-nitroquinoline-3-carbonitrile compounds were synthesized by combining the quinoline, piperazinyl, and benzoylamino fragments. This strategy aimed to integrate the known anticancer properties associated with quinoline and piperazine moieties into a single chemical entity. The resulting hybrids exhibited potent anticancer activity against renal cell carcinoma cell lines. unipa.it
Similarly, another study focused on creating antibacterial agents by developing 6,7-dimethoxy-4-piperazinylquinoline-3-carbonitrile derivatives. nih.gov This work also employed a molecular hybridization strategy, combining the quinoline, piperazinyl, and benzoylamino moieties, which are all recurrent frameworks in antimicrobial research. nih.gov
The versatility of the piperazine ring within the scaffold facilitates its use as a linker to connect the aniline portion with other complex chemical entities. researchgate.netresearchgate.net For example, the core structure has been linked to ciprofloxacin (B1669076), a well-known antibiotic, via a 1,2,3-triazole ring using click chemistry. This approach aimed to create new ciprofloxacin conjugates with potentially improved antibacterial properties by modifying the C-3 carboxylic group and varying substituents on the piperazine moiety, including a benzoyl group. nih.gov
These examples underscore the utility of the this compound chemical framework as a versatile scaffold for molecular hybridization, enabling the rational design of new therapeutic agents by combining its structural features with those of other biologically active molecules. nih.govunipa.itresearchgate.net
Catalytic Approaches in the Synthesis of this compound and its Derivatives
The synthesis of N-arylpiperazines, including the this compound scaffold and its derivatives, often relies on modern catalytic methods that offer efficiency and versatility. mdpi.com
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are primary methods for forming the crucial C-N bond between an aryl halide and the piperazine nitrogen. mdpi.com This reaction is widely applicable for the synthesis of N-arylpiperazines from various aromatic halides and piperazine synthons. Another significant method is the copper-catalyzed Ullmann-Goldberg reaction, which also facilitates the coupling of aryl halides with piperazine. mdpi.com Aromatic nucleophilic substitution (SNAr) on electron-deficient aromatic or heteroaromatic rings provides an alternative, often catalyst-free, route, though its scope is limited to activated substrates. unipa.itmdpi.com For instance, the synthesis of a 4-piperazinylquinoline intermediate was achieved in quantitative yield via SNAr, where the presence of electron-withdrawing groups on the quinoline ring activated the chlorine atom for nucleophilic displacement by piperazine. unipa.it
Beyond the formation of the core scaffold, catalytic methods are also employed in the synthesis of complex derivatives. Chemoenzymatic strategies have been developed for the asymmetric synthesis of related heterocyclic structures, such as 1,4-benzoxazine derivatives. nih.gov These methods use enzymes like alcohol dehydrogenases (ADH) and lipases to achieve high stereoselectivity. For example, the bioreduction of ketone precursors using ADH from Rhodococcus ruber (ADH-A) or evo-1.1.200 ADH can produce enantiopure (S)- and (R)-alcohols, respectively, which are valuable chiral building blocks. nih.gov Such enzymatic approaches offer a powerful tool for producing optically active derivatives, which is crucial as the biological activity of chiral molecules often resides in a single enantiomer. nih.gov
Additionally, metal-catalyst-free electro-oxidative cyclization has been reported for the synthesis of related quinoline systems, showcasing an alternative green chemistry approach that avoids the use of heavy metal catalysts. researchgate.net While not directly applied to the title compound in the reviewed literature, these advanced catalytic methodologies represent the state-of-the-art for constructing the N-arylpiperazine motif and its complex, often chiral, derivatives.
Sophisticated Structural Elucidation and Conformational Analysis
Advanced Spectroscopic Characterization
A complete spectroscopic profile is essential for the unambiguous identification and structural elucidation of a chemical entity. This involves a combination of techniques that probe different aspects of the molecule's atomic and electronic structure.
High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR)
High-resolution ¹H and ¹³C NMR data are fundamental for mapping the carbon-hydrogen framework of a molecule. For 2-(4-benzoylpiperazin-1-yl)aniline, ¹H NMR would provide information on the chemical environment of each proton, their multiplicity (splitting patterns), and their integration (number of protons). Specific chemical shifts would be expected for the aromatic protons on both the aniline (B41778) and benzoyl rings, as well as for the distinct methylene (B1212753) protons of the piperazine (B1678402) ring.
¹³C NMR spectroscopy would complement this by identifying all unique carbon atoms in the molecule, including the carbonyl carbon of the benzoyl group and the various aromatic and aliphatic carbons. However, specific, experimentally determined chemical shift and coupling constant data for this compound are not documented in the reviewed literature. arabjchem.orgrsc.org
Vibrational Spectroscopy (FT-IR) for Functional Group Identification
Fourier-transform infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. In the case of this compound, the FT-IR spectrum would be expected to show characteristic absorption bands for the N-H stretching of the primary amine (aniline moiety), the C=O stretching of the amide (benzoyl group), C-N stretching vibrations, and various C-H and C=C aromatic stretching and bending modes. semanticscholar.orghilarispublisher.com While the general regions for these peaks can be predicted, specific wavenumber data from experimental analysis of the compound are not available.
Mass Spectrometry (LCMS, HRMS) for Molecular Integrity and Fragmentation Analysis
Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound and for studying its fragmentation patterns. Liquid Chromatography-Mass Spectrometry (LCMS) would confirm the compound's purity and provide its molecular weight. High-Resolution Mass Spectrometry (HRMS) would yield a highly accurate mass measurement, allowing for the determination of the precise elemental formula. nih.govnih.gov Analysis of the fragmentation patterns would help to confirm the connectivity of the benzoyl, piperazine, and aniline moieties. Despite the utility of this technique, specific m/z values for the molecular ion and its characteristic fragments for this compound have not been published. arabjchem.orgrsc.org
X-Ray Crystallography for Absolute Structure and Solid-State Conformation
Single-crystal X-ray crystallography provides the definitive three-dimensional structure of a molecule in the solid state, offering precise data on bond lengths, bond angles, and torsional angles.
Analysis of Crystal Packing and Intermolecular Interactions
Should a suitable crystal of this compound be grown and analyzed, X-ray diffraction would reveal how the molecules pack in the crystal lattice. This analysis would identify any significant intermolecular interactions, such as hydrogen bonding involving the aniline N-H group or potential C-H···π interactions between the aromatic rings. researchgate.net Such interactions are crucial for understanding the solid-state properties of the compound. Currently, no crystallographic reports or associated data (e.g., unit cell parameters, space group) are available for this specific molecule in crystallographic databases.
Computational Prediction of Chiroptical Properties
The prediction of chiroptical properties such as Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD), and Optical Rotatory Dispersion (ORD) through computational methods has emerged as an indispensable tool for chemists. These methods allow for the theoretical calculation of spectra for a molecule with a given absolute configuration. By comparing the calculated spectrum with the experimentally measured one, the absolute configuration of the synthesized or isolated compound can be confidently assigned.
The general workflow for the computational prediction of chiroptical properties involves several key steps:
Conformational Search: For flexible molecules, a thorough search of the conformational space is the first and most critical step. This is because the observed chiroptical spectrum is a population-weighted average of the spectra of all contributing conformers. Various search algorithms can be employed to identify low-energy conformers.
Geometry Optimization and Frequency Calculation: Each identified conformer is then subjected to geometry optimization using a suitable level of theory, such as Density Functional Theory (DFT). Subsequent frequency calculations are performed to confirm that the optimized structures correspond to true energy minima on the potential energy surface and to obtain thermodynamic data for calculating Boltzmann populations.
Calculation of Chiroptical Properties: For each populated conformer, the chiroptical properties (ECD, VCD, ORD) are calculated using time-dependent DFT (TD-DFT) for ECD and DFT for VCD and ORD. The choice of functional and basis set is crucial for obtaining accurate results.
Spectral Averaging: The calculated spectra of the individual conformers are then averaged according to their Boltzmann populations at a given temperature to generate the final theoretical spectrum.
Comparison with Experimental Data: The resulting theoretical spectrum is then compared with the experimental spectrum. A good match between the two allows for the confident assignment of the absolute configuration of the molecule.
While specific computational studies on the chiroptical properties of this compound are not available in the public domain, the general principles and methodologies described above would be directly applicable to its structural elucidation. The inherent flexibility of the piperazine ring and the rotational freedom around the various single bonds would necessitate a comprehensive conformational analysis to accurately predict its chiroptical response.
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the fundamental electronic properties of molecules.
HOMO-LUMO Orbital Analysis and Electron Cloud Distribution
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's ability to donate and accept electrons, respectively. The energy gap between HOMO and LUMO provides a measure of the molecule's chemical reactivity and stability. thaiscience.infoacs.org For aniline (B41778) and its derivatives, the HOMO is typically localized on the electron-rich aromatic ring and the amino group, while the LUMO is distributed over the aromatic system. thaiscience.infoacs.org The distribution of the electron cloud, derived from HOMO and LUMO energies, reveals the regions most susceptible to electrophilic and nucleophilic attack. researchgate.net In charge-transfer complexes, electrons are transferred from the donor's HOMO to the acceptor's LUMO, leading to the formation of new absorption bands. researchgate.net
| Reactivity Descriptor | Significance |
| Ionization Potential (I) | The minimum energy required to remove an electron from a molecule. |
| Electron Affinity (A) | The energy released when an electron is added to a molecule. |
| Chemical Potential (μ) | The escaping tendency of electrons from a system. |
| Chemical Hardness (η) | The resistance to change in electron distribution. |
Charge Distribution Analysis and Electrostatic Potential Maps
Charge distribution analysis, often performed using methods like Mulliken population analysis, reveals the partial atomic charges within a molecule. thaiscience.info This information helps in understanding the molecule's polarity and its interactions with other polar molecules.
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution around a molecule. researchgate.netscirp.org These maps are invaluable for predicting the sites of electrophilic and nucleophilic attack. thaiscience.infoscirp.org The red regions on an MEP map indicate negative electrostatic potential, corresponding to areas with high electron density that are susceptible to electrophilic attack. Conversely, blue regions represent positive electrostatic potential, indicating electron-deficient areas that are prone to nucleophilic attack. For instance, in derivatives of 1-benzoylpiperazine, MEP maps can identify the nucleophilic and electrophilic sites, providing insights into their reactivity. researchgate.net
Molecular Modeling and Simulation Approaches
Molecular modeling and simulation techniques are employed to study the dynamic behavior of molecules and their interactions with biological macromolecules.
Molecular Dynamics (MD) Simulations for Conformational Flexibility and Dynamic Behavior
Molecular dynamics (MD) simulations are computational methods used to study the time-dependent behavior of a molecular system. arabjchem.orgmdpi.com By simulating the motions of atoms and molecules over time, MD simulations provide insights into the conformational flexibility and dynamic behavior of compounds like 2-(4-benzoylpiperazin-1-yl)aniline and its derivatives. arabjchem.orgmdpi.comunipa.it These simulations can reveal how the molecule changes its shape and how these changes might affect its ability to bind to a target protein. mdpi.com The stability of a ligand-protein complex can be assessed by monitoring the root-mean-square deviation (RMSD) of the protein and ligand over the course of the simulation. mdpi.com
Induced Fit Docking (IFD) and Molecular Docking Studies for Molecular Interaction Mechanisms
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govucl.ac.ukresearchgate.netijcce.ac.ir This method is widely used to predict the binding mode of a ligand to its target protein. nih.govucl.ac.ukresearchgate.netijcce.ac.irresearchgate.net
Induced Fit Docking (IFD) is an advanced docking method that accounts for the flexibility of both the ligand and the protein's active site. unipa.itnih.govmdpi.com This approach provides a more accurate prediction of the binding pose and interaction energies by allowing the protein to change its conformation to accommodate the ligand. unipa.itnih.govmdpi.com IFD studies have been instrumental in understanding the binding mechanisms of various piperazine-containing compounds with their biological targets. unipa.itnih.gov The results of these studies, often presented as docking scores and binding energy values, help in identifying the key amino acid residues involved in the interaction and guide the optimization of lead compounds. unipa.itrsc.org For example, docking studies have been used to investigate the binding of 2-(4-benzoylpiperazin-1-yl) derivatives to targets such as acetylcholinesterase and various cancer-related proteins. unipa.itucl.ac.ukresearchgate.net
| Compound | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |
| Compound 10b | E. coli DNA gyrase B | -8.1 | HIS83, GLU85, GLU86 |
| Compound 8a | EGFR | -6.39 | - |
| Compound 8a | VEGFR-2 | -8.24 | - |
Computational Crystal Structure Prediction (CSP) and Polymorphism Studies
Computational Crystal Structure Prediction (CSP) is a significant tool in materials science for the discovery and design of new materials. arxiv.org It has become a fundamental challenge in condensed matter science to predict crystal structure at the atomic level. researchgate.net CSP methodologies have seen rapid evolution and have become a vast and active area of research. researchgate.net The primary approach involves generating a multitude of potential crystal structures and ranking them based on their lattice energy to determine relative stability. chemrxiv.org This is particularly crucial in the pharmaceutical industry to identify the most thermodynamically and kinetically stable polymorph of a drug substance, ensuring consistent performance. researchgate.net
For flexible molecules like this compound, CSP presents considerable challenges. researchgate.net An effective strategy to manage molecular flexibility during the initial global search for candidate structures involves the use of local approximate models (LAMs). researchgate.net These models, built through quantum mechanical calculations, describe the conformational energy, molecular geometry, and atomic charge distributions as functions of flexible torsion angles. researchgate.net In a study involving a related flexible molecule, local approximate models were generated by varying the aniline torsion angle in small increments. researchgate.net A global search was then performed using CrystalPredictor, considering various common space groups. researchgate.net
Recent advancements in CSP incorporate machine learning. For instance, target-specific machine learned interatomic potentials (MLIPs), such as AIMNet2, can significantly accelerate CSP. chemrxiv.org These potentials are trained on density functional theory (DFT) calculations of molecular clusters and have been shown to accurately characterize the CSP landscape and rank structures by relative stability, even when trained on gas-phase data. chemrxiv.org This approach avoids the need for computationally expensive periodic calculations. chemrxiv.org Another innovative approach combines DFT with experimental data using deep learning models and optimization algorithms to predict formation enthalpies that align more closely with experimental observations. arxiv.org
While specific CSP studies on this compound are not extensively detailed in the provided results, the methodologies described are directly applicable. The flexibility of the piperazine (B1678402) ring and the rotational freedom of the benzoyl and aniline groups would necessitate sophisticated computational approaches to accurately predict its crystal structure and potential polymorphs.
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to correlate the chemical structure of compounds with their biological activity. nih.gov This approach is a powerful tool in drug discovery for screening large libraries of molecules and rationalizing the selection of candidates for experimental testing. nih.gov The fundamental principle of QSAR involves calculating molecular descriptors that quantify various aspects of a molecule's structure and then using statistical methods, like multiple linear regression, to build a mathematical model that predicts activity. nih.govnih.gov
The development of a robust QSAR model involves several key steps: collection of relevant data, calculation of a wide range of molecular descriptors (from 1D to nD), selection of the most relevant descriptors using algorithms like the genetic algorithm, model building, and rigorous validation. nih.govnih.gov Validation techniques include leave-one-out and leave-group-out cross-validation, as well as the use of an external test set to assess the model's predictive power. nih.gov A statistically significant QSAR model, characterized by high correlation coefficients (R²) and cross-validation coefficients (Q²), can provide valuable insights into the structural features that govern biological activity. nih.gov
For instance, in a QSAR study of related heterocyclic compounds, it was found that diuretic activity was influenced by geometric and spatial structure, lipophilicity (logP), refractivity, dipole moment, and various energy descriptors. uran.ua Specifically, an increase in logP and the energy of the highest occupied molecular orbital (HOMO) correlated with higher diuretic activity. uran.ua Similarly, a QSAR study on a series of 4-Alkoxy-Cinnamic derivatives against Mycobacterium tuberculosis identified a statistically significant model that could predict the anti-mycobacterial activity based on calculated molecular descriptors. jksus.org
While a specific QSAR model for this compound was not found in the search results, the methodologies are broadly applicable. A QSAR study on this compound and its analogs would involve calculating descriptors related to its three main fragments: the benzoyl group, the piperazine ring, and the aniline moiety. By correlating these descriptors with a measured biological activity, a predictive model could be developed to guide the synthesis of more potent analogs.
Both ligand-based and structure-based computational design are pivotal in modern drug discovery. Ligand-based drug design is employed when the three-dimensional structure of the biological target is unknown. This approach relies on the information from a set of known active molecules to develop a pharmacophore model, which defines the essential structural features required for biological activity. This model can then be used to screen virtual libraries for new compounds that fit the pharmacophore.
In contrast, structure-based drug design is utilized when the 3D structure of the target protein is available, often determined through X-ray crystallography or NMR spectroscopy. researchgate.net Molecular docking is a key technique in structure-based design, where potential drug molecules are computationally placed into the binding site of the target protein to predict their binding orientation and affinity. researchgate.net This allows for the rational design of molecules with improved interactions with the target.
For example, a study on novel 2-(4-benzoylpiperazin-1-yl)quinoline-3-carbaldehyde derivatives used in silico molecular docking to investigate the binding modes of the synthesized compounds with various target proteins. researchgate.net Similarly, research on 4-(4-benzoylpiperazin-1-yl)-6-nitroquinoline-3-carbonitrile derivatives employed induced fit docking and molecular dynamics studies to understand their potential mechanisms of action against oncogenic proteins. unipa.it
The design of analogs of this compound can benefit from both approaches. For instance, a series of 1-(4-(substituted)piperazin-1-yl)-2-(phenylamino)ethanone derivatives were designed using a ligand-based approach to inhibit the falcipain-2 enzyme of Plasmodium falciparum. Docking studies of the most active compounds from this series revealed key hydrophobic and hydrogen bonding interactions with the enzyme's active site, providing a basis for further optimization. In another example, the development of HIV-1 attachment inhibitors based on a related scaffold involved creating a predictive model where the potency of analogs correlated with the ability of a substituent to adopt a coplanar conformation. nih.gov This understanding of the structure-activity relationship (SAR) is crucial for guiding the design of more effective compounds.
Interactive Data Table: Key Computational Studies on Related Compounds
| Study Focus | Compound Class | Computational Method(s) | Key Findings | Reference |
| Crystal Structure & Docking | 2-(4-benzoylpiperazin-1-yl)quinoline-3-carbaldehyde | X-Ray Diffraction, Molecular Docking | Determined crystal structure and investigated binding modes with antibacterial, anthelmintic, and anti-inflammatory targets. | researchgate.net |
| Anticancer Activity | 4-(4-benzoylpiperazin-1-yl)-6-nitroquinoline-3-carbonitriles | In silico ADMET, Induced Fit Docking, Molecular Dynamics | Identified compounds with potent anticancer activity against a renal cell carcinoma cell line and predicted strong binding to key oncogenic proteins. | unipa.it |
| Falcipain-2 Inhibition | 1-(4-(substituted)piperazin-1-yl)-2-(phenylamino)ethanones | Ligand-Based Design, Molecular Docking | Identified potent inhibitors and elucidated key interactions within the falcipain-2 active site. | |
| HIV-1 Attachment Inhibition | 4-fluoro-6-azaindole derivatives | SAR, Predictive Modeling | Developed a model correlating potency with the substituent's ability to adopt a coplanar conformation, leading to a clinical candidate. | nih.gov |
Chemical Reactivity, Stability, and Mechanistic Insights
Investigation of Reaction Pathways and Transformation Kinetics
The synthesis of 2-(4-benzoylpiperazin-1-yl)aniline and its analogs typically involves multi-step reaction sequences. A common synthetic strategy includes the nucleophilic substitution of a suitably substituted aniline (B41778) with a piperazine (B1678402) derivative, followed by acylation with benzoyl chloride or a related derivative. unipa.itnih.gov The reaction conditions, such as solvent, temperature, and the presence of a base, are crucial for optimizing the yield and purity of the final product. unipa.it For instance, the acylation step is often carried out in an anhydrous solvent like dichloromethane (B109758) (DCM) with a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) to scavenge the generated acid. unipa.it
The kinetics of these transformations can be influenced by the electronic nature of the substituents on both the aniline and benzoyl moieties. Electron-withdrawing groups on the benzoyl ring can enhance the electrophilicity of the carbonyl carbon, potentially accelerating the acylation step. Conversely, the nucleophilicity of the piperazine nitrogen is a key determinant in the substitution reaction.
Derivatives of this compound can undergo further chemical transformations. For example, the aniline amino group can be a site for further functionalization. Additionally, the aromatic rings are susceptible to electrophilic aromatic substitution reactions. The specific reaction pathways and the resulting products are dictated by the reaction conditions and the reagents employed.
Stability and Degradation Profiles under Various Chemical Conditions
The stability of this compound and its derivatives is a critical factor, particularly for their potential applications in biological systems and materials. Studies on related compounds have investigated their stability under different conditions. For instance, the stability of crystalline forms of related sulfonamide derivatives has been assessed under varying temperature and humidity conditions, showing no degradation over several months. google.com
The degradation of these compounds can occur through several pathways, including hydrolysis of the amide bond, particularly under acidic or basic conditions. Oxidation of the piperazine ring or the aniline moiety can also lead to degradation products. The specific degradation profile will depend on the substituents present on the molecule and the environmental conditions it is exposed to. For example, the presence of electron-withdrawing or electron-donating groups can influence the lability of the amide bond.
Intermolecular Association and Complexation Phenomena
The structural features of this compound, including the presence of hydrogen bond donors (the aniline NH2 group) and acceptors (the benzoyl carbonyl oxygen and piperazine nitrogens), as well as aromatic rings, allow for various intermolecular interactions.
Characterization of Hydrogen Bonding Contributions to Molecular Recognition
Hydrogen bonding plays a crucial role in the molecular recognition events involving this compound derivatives. The aniline protons can act as hydrogen bond donors, while the carbonyl oxygen and the piperazine nitrogens can act as acceptors. These interactions are fundamental to the binding of these molecules to biological targets. acs.orgunipi.it In the context of drug design, the ability to form specific hydrogen bonds with amino acid residues in a protein's active site is a key determinant of binding affinity and selectivity. acs.org For example, studies on related compounds have shown that hydrogen bonds between the ligand and key residues in the binding pocket of enzymes like monoacylglycerol lipase (B570770) (MAGL) are critical for inhibitory activity. unipi.it
Formation and Spectroscopic Analysis of Charge Transfer Complexes
The electron-rich aniline and benzoyl moieties of this compound can participate in the formation of charge-transfer (CT) complexes with suitable electron acceptors. researchgate.netnih.govajrconline.org These complexes arise from the interaction between an electron donor and an electron acceptor, resulting in the formation of a new absorption band in the UV-visible spectrum. ajrconline.org The formation of CT complexes can be studied using spectroscopic techniques, and the stability of these complexes can provide insights into the electronic properties of the molecule. researchgate.net The study of CT complexes is relevant for understanding potential interactions with biological systems and for the development of new materials with specific electronic properties. researchgate.netnih.gov
Elucidation of Molecular Interaction Mechanisms with Biological Macromolecules
The biological activity of this compound derivatives is intrinsically linked to their ability to interact with specific biological macromolecules, such as proteins and enzymes.
Analysis of Binding Modes and Key Interacting Residues
Molecular docking and other computational methods are frequently used to predict and analyze the binding modes of this compound derivatives with their biological targets. arabjchem.orgresearchgate.net These studies help to identify the key amino acid residues that are involved in the binding interaction. For example, in the case of inhibitors of fatty acid amide hydrolase (FAAH), molecular docking studies have revealed the importance of hydrogen bonds and hydrophobic interactions in the binding pocket. nih.gov
The benzoyl group, the piperazine ring, and the aniline moiety can all contribute to the binding affinity through a combination of hydrogen bonds, van der Waals interactions, and π-π stacking interactions with aromatic residues in the protein. arabjchem.orgmdpi.com The specific orientation of the molecule within the binding site and the network of interactions it forms are crucial for its biological effect. For instance, in the design of anti-fatigue compounds targeting the AMPA receptor, molecular docking revealed that the carbonyl group of a related compound formed a key hydrogen bond with the hinge region of the protein. arabjchem.org Similarly, in the development of HIV-1 capsid modulators, molecular dynamics simulations have been used to understand the binding modes of piperazinone-containing compounds. nih.govmdpi.comnih.gov
Lack of Specific Research Data Precludes Analysis of Conformational Changes for this compound
A thorough review of available scientific literature reveals a significant gap in research specifically detailing the conformational changes of the chemical compound This compound upon binding to biological targets. While numerous studies have investigated the chemical reactivity, stability, and binding modes of its derivatives, direct research on the conformational dynamics of the parent compound itself is not presently available in the public domain.
Computational and experimental studies, such as molecular docking and X-ray crystallography, are essential for elucidating the precise conformational shifts that a molecule undergoes to achieve an optimal fit within a receptor's binding pocket. This information is critical for understanding the mechanism of action and for the rational design of more potent and selective analogs.
For instance, research on related compounds, such as 2-(4-benzoylpiperazin-1-yl)quinoline derivatives, has provided insights into their binding modes with various enzymes. These studies have highlighted key structural features, like the dihedral angles between aromatic rings and the orientation of substituent groups, which are crucial for biological activity. researchgate.netresearchgate.net Similarly, investigations into other piperazine-containing molecules have explored how modifications to the piperazine ring and its substituents influence binding affinity and conformational preferences. arabjchem.orgresearchgate.netmdpi.comnih.gov
However, these findings are specific to the derivatives studied and cannot be directly extrapolated to This compound without dedicated research. The substitution pattern on the aniline and benzoyl rings, as well as the specific biological target, would all play a determining role in the conformational changes induced upon binding.
Without specific molecular docking studies, molecular dynamics simulations, or co-crystallography data for This compound , any discussion on its binding-induced conformational changes would be purely speculative and would not meet the standards of a scientifically accurate and informative analysis. The creation of data tables and detailed research findings, as requested, is therefore not feasible at this time due to the absence of primary research on this specific topic.
Further research is required to characterize the structural and dynamic properties of This compound upon interaction with its biological targets to provide the mechanistic insights necessary for a comprehensive understanding of its pharmacological profile.
Advanced Research Applications in Chemical Sciences
Utilization as a Versatile Chemical Scaffold in Drug Design and Discovery
The 2-(4-benzoylpiperazin-1-yl)aniline core structure is a highly valuable scaffold in the field of medicinal chemistry. Its constituent parts—the piperazine (B1678402) ring, the benzoyl group, and the aniline (B41778) moiety—can be readily modified, allowing for the systematic exploration of structure-activity relationships (SAR) and the optimization of pharmacological properties. This adaptability has led to the investigation of its derivatives for a variety of therapeutic applications, including as antibacterial, antiviral, anticancer, and anti-fatigue agents.
Researchers have successfully synthesized and evaluated numerous derivatives of this compound, demonstrating its broad therapeutic potential. For instance, in the realm of antibacterial drug discovery, hybrid molecules incorporating the 4-piperazinylquinoline structure have been developed. These compounds have shown promising activity against both Gram-positive and Gram-negative bacteria. nih.govnih.gov One study detailed the synthesis of 4-(4-benzoylpiperazin-1-yl)-6,7-dimethoxyquinoline-3-carbonitrile derivatives, with some showing potent and selective activity against Staphylococcus aureus. nih.gov
The antiviral potential of this scaffold has been notably explored in the context of HIV research. Derivatives of this compound have been identified as HIV-1 attachment inhibitors, targeting the viral envelope protein gp120. lettersonmaterials.com For example, the compound 1-(4-benzoylpiperazin-1-yl)-2-(4-fluoro-7- nih.govevitachem.comnih.govtriazol-1-yl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione (BMS-585248) demonstrated significantly improved potency and pharmacokinetic properties compared to earlier clinical candidates. lettersonmaterials.com
In oncology, the this compound scaffold has been utilized to design novel anticancer agents. A series of 4-(4-benzoylpiperazin-1-yl)-6-nitroquinoline-3-carbonitrile compounds were synthesized and showed potent anticancer activity against renal cell carcinoma cell lines. rsc.org Furthermore, studies on benzothiazole (B30560) aniline derivatives and their platinum(II) complexes have highlighted the potential of this structural motif in developing new chemotherapy agents. researchgate.netresearchgate.net
Beyond these areas, derivatives of this compound have also been investigated for their potential as anti-fatigue compounds. Research into compounds based on 1-BCP (a benzamide (B126) AMPA receptor modulator) has shown that derivatives such as 2-(4-benzoylpiperazin-1-yl)-N-(3,4,5-trimethoxyphenyl)acetamide can exhibit anti-fatigue properties. arabjchem.org
The following tables summarize some of the key research findings for derivatives of this compound.
Table 1: Antibacterial Activity of this compound Derivatives
| Compound/Derivative | Target | Activity | Reference |
| 4-(4-Benzoylpiperazin-1-yl)-6,7-dimethoxyquinoline-3-carbonitriles | Staphylococcus aureus | Potent and selective activity (MIC 10 μM for compound 5k) | nih.gov |
| Ciprofloxacin-linked 1,2,3-triazole conjugates with a benzoylpiperazine moiety | S. aureus, E. coli, P. aeruginosa, K. pneumoniae | Good to excellent antibacterial activity | bayer.com |
Table 2: Antiviral (HIV-1) Activity of this compound Derivatives
| Compound/Derivative | Target | Activity | Reference |
| 1-(4-Benzoylpiperazin-1-yl)-2-(4-fluoro-7- nih.govevitachem.comnih.govtriazol-1-yl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione (BMS-585248) | HIV-1 gp120 | Subnanomolar potency in pseudotype infectivity assay | lettersonmaterials.com |
| 1-(4-Benzoylpiperazin-1-yl)-2-(4,7-dimethoxy-1H-pyrrolo[2,3-c]pyridin-3-yl)ethane-1,2-dione | HIV-1 gp120 | Antiviral activity | researchgate.netarabjchem.org |
Table 3: Anticancer Activity of this compound Derivatives
| Compound/Derivative | Target Cell Line | Activity | Reference |
| 4-(4-Benzoylpiperazin-1-yl)-6-nitroquinoline-3-carbonitriles | Renal cell carcinoma (UO-31) | Potent anticancer activity | rsc.org |
| Benzothiazole aniline derivatives | Liver, breast, lung, prostate, kidney, and brain cancer cells | Selective inhibitory activities, particularly against liver cancer cells | researchgate.netresearchgate.net |
Application in Supramolecular Chemistry and Directed Self-Assembly (Derived from crystal structure analysis)
The molecular architecture of this compound and its derivatives makes them interesting candidates for applications in supramolecular chemistry and directed self-assembly. The presence of hydrogen bond donors (the aniline N-H) and acceptors (the benzoyl carbonyl and piperazine nitrogens), along with aromatic rings capable of π-π stacking, provides the necessary functionalities for the formation of ordered supramolecular structures. researchgate.net
The self-assembly of molecules is a cornerstone of supramolecular chemistry, enabling the construction of complex, functional systems from individual molecular components. acs.org The non-covalent interactions, such as hydrogen bonding and π-π stacking, inherent to the this compound scaffold can be exploited to create a variety of supramolecular assemblies, including nanostructures, gels, and liquid crystals. rsc.orgscienceopen.comnih.gov For instance, the benzoylpiperazine unit can participate in donor-acceptor complexes, further expanding the possibilities for creating ordered materials. researchgate.net The ability of such molecules to form predictable, self-assembled structures is crucial for the design of new materials with tailored properties. nih.gov
Development as Chemical Probes for Mechanistic Studies in Chemical Biology
Chemical probes are essential tools for dissecting complex biological processes. nih.govbayer.comuevora.pt The this compound scaffold, with its inherent biological activity and potential for functionalization, is a promising starting point for the development of such probes. By incorporating reporter groups, such as fluorescent labels, onto the core structure, it is possible to create molecules that can be used to visualize and study biological targets in living cells. nih.govekb.eg
While specific examples of this compound being used as a chemical probe are not extensively detailed in the available search results, the general principles of chemical probe design suggest its suitability for this purpose. For example, derivatives could be synthesized with reactive moieties that allow for covalent attachment to a target protein, enabling target identification and validation studies. nih.gov Furthermore, the aniline group could be modified to incorporate a fluorophore, creating a fluorescent probe for use in bioimaging applications. nih.govekb.eg The development of such probes would allow for a deeper understanding of the molecular mechanisms underlying the biological activities of this class of compounds. The synthesis of radioiodinated compounds for imaging applications is a well-established field, and the aniline moiety provides a potential site for such modifications. nih.gov
Potential in Materials Science through Tailored Functionalization
The aniline moiety of this compound provides a direct route to the synthesis of novel polymeric materials, particularly conductive polymers. Polyaniline and its derivatives are a well-studied class of materials with applications in sensors, electronic devices, and energy storage. rsc.org The polymerization of the aniline group in this compound would result in a polymer with the benzoylpiperazine unit as a pendant group.
This tailored functionalization offers a powerful method for controlling the properties of the resulting polymer. The benzoylpiperazine group can influence the polymer's solubility, morphology, and electronic properties. lettersonmaterials.comrsc.org For example, the bulky nature of this substituent could affect the packing of the polymer chains, thereby altering its conductivity and processability. rsc.org Furthermore, the benzoylpiperazine moiety itself can be modified prior to polymerization, allowing for the introduction of a wide range of functional groups. This could be used to create materials with specific sensory capabilities or to tune the material's interaction with other molecules or surfaces. nih.govlettersonmaterials.com The synthesis of conductive polymers from functionalized anilines is a promising area of research for creating materials with advanced properties. nih.gov
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(4-benzoylpiperazin-1-yl)aniline, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or catalytic hydrogenation. For example:
- Nucleophilic substitution : Reacting 4-benzoylpiperazine with 2-fluoroaniline under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) yields the target compound. Monitoring reaction time and stoichiometry is critical to minimize byproducts.
- Catalytic hydrogenation : Reducing a nitro precursor (e.g., 2-nitroaniline derivative) using H₂/Pd-C in ethanol achieves higher purity but requires precise pressure control (1–3 atm) and temperature (25–50°C) .
- Key Variables : Temperature, solvent polarity, and catalyst loading significantly affect yield. A comparative table is provided below:
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Nucleophilic Substitution | DMF, 80°C, 12h | 72–78 | 90–95 |
| Catalytic Hydrogenation | H₂/Pd-C, 30°C, 6h | 85–88 | 98–99 |
Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies aromatic protons (δ 6.8–7.5 ppm) and piperazine/benzoyl groups (δ 3.2–3.8 ppm for N-CH₂; δ 167–170 ppm for carbonyl).
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with acetonitrile/water (70:30) and UV detection at 254 nm to assess purity (>98% for pharmacological studies).
- Mass Spectrometry (MS) : ESI-MS in positive mode confirms the molecular ion peak [M+H]⁺ at m/z 308.2 .
Q. What are the key physicochemical properties relevant to its stability in experimental settings?
- Methodological Answer :
- Solubility : Poor aqueous solubility (≤0.1 mg/mL); use DMSO or ethanol for stock solutions.
- Thermal Stability : Decomposes at >200°C; store at −20°C under inert atmosphere.
- Photostability : Susceptible to UV-induced degradation; conduct light-protected experiments .
Advanced Research Questions
Q. How can factorial design optimize reaction parameters for scalable synthesis?
- Methodological Answer : A 2³ factorial design evaluates three variables (temperature, catalyst loading, solvent ratio) across two levels (high/low). For example:
- Variables : Temperature (60°C vs. 100°C), Pd-C loading (5% vs. 10%), ethanol/DMF ratio (1:1 vs. 3:1).
- Response Surface Modeling : Identifies optimal conditions (e.g., 75°C, 7.5% Pd-C, 2:1 ethanol/DMF) to maximize yield (88–92%) while minimizing cost .
Q. What computational methods predict interactions between this compound and biological targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to serotonin receptors (e.g., 5-HT₂A). Prioritize poses with lowest binding energy (ΔG ≤ −8.5 kcal/mol).
- MD Simulations : Run 100-ns trajectories in GROMACS to assess complex stability (RMSD ≤ 2.0 Å).
- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups on benzoyl) with bioactivity .
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Data Triangulation : Cross-validate results using orthogonal assays (e.g., in vitro binding vs. functional cAMP assays).
- Theoretical Alignment : Reconcile discrepancies by aligning experimental outcomes with established mechanisms (e.g., receptor subtype selectivity) .
- Meta-Analysis : Pool data from 5–10 studies to identify confounding variables (e.g., cell line differences).
Q. What strategies validate mechanistic hypotheses in pharmacological studies?
- Methodological Answer :
- Knockout Models : Use CRISPR-Cas9 to delete target receptors in cell lines and observe loss of activity.
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry (n) to confirm direct interactions.
- Metabolomic Profiling : LC-MS/MS identifies downstream metabolites, linking structure to functional pathways .
Q. How can the synthesis of this compound be integrated into chemical education curricula?
- Methodological Answer :
- Modular Experiments : Design a 3-step synthesis (nitro reduction, benzoylation, purification) for undergraduate labs. Include pre-lab quizzes on retrosynthetic analysis.
- Virtual Simulations : Use COMSOL Multiphysics to model reaction kinetics and optimize conditions computationally.
- Skill Development : Train students in NMR interpretation and factorial design using open-source tools (e.g., RStudio for DOE) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
